The Apelin Peptide Family: A Technical Guide to its Discovery and Signaling
The Apelin Peptide Family: A Technical Guide to its Discovery and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the apelin peptide family and its cognate receptor, APJ, represents a significant advancement in our understanding of cardiovascular and metabolic regulation. Initially identified as an orphan G protein-coupled receptor (GPCR), the subsequent deorphanization of APJ and the characterization of its endogenous ligands have unveiled a complex and pleiotropic signaling system with profound physiological implications. This technical guide provides an in-depth overview of the discovery, history, and core signaling pathways of the apelin peptide family, with a focus on the experimental methodologies that have been pivotal in elucidating its function.
The Discovery of the Apelin Receptor (APJ) and its Ligands
The journey to understanding the apelin system began with the identification of its receptor. In 1993, a gene encoding a novel class A GPCR was discovered through homology cloning. This receptor displayed the highest sequence similarity to the angiotensin AT1 receptor but did not bind angiotensin II, leading to its designation as an "orphan" GPCR, named APJ.[1]
Deorphanization of APJ: The Discovery of Apelin
For five years, APJ remained an orphan receptor until a research group led by Tatemoto successfully identified its endogenous ligand in 1998.[2] Using a reverse pharmacology approach, they screened tissue extracts for the ability to activate APJ expressed in Chinese Hamster Ovary (CHO) cells. This led to the isolation of a 36-amino acid peptide from bovine stomach extracts, which they named "apelin" (APJ endogenous ligand).[2][3]
A Second Endogenous Ligand: Elabela/Toddler
Experimental Protocols
The characterization of the apelin system has relied on a variety of key experimental techniques. Below are detailed methodologies for some of the pivotal experiments.
Cloning and Expression of the Orphan GPCR (APJ)
The initial discovery of APJ involved homology-based cloning, a common technique for identifying new members of a protein family.
Objective: To isolate and express the gene for a novel GPCR with homology to the angiotensin AT1 receptor.
Methodology:
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Probe Design: Degenerate oligonucleotide probes were designed based on the conserved sequences of the transmembrane domains of the angiotensin AT1 receptor.
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Library Screening: A human genomic DNA library was screened with the radiolabeled oligonucleotide probes under low-stringency hybridization conditions to allow for the detection of related but not identical sequences.
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Clone Isolation and Sequencing: Positive clones were isolated, and the DNA was sequenced to identify the full-length open reading frame of the novel GPCR, termed APJ.
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Expression Vector Construction: The APJ coding sequence was subcloned into a mammalian expression vector (e.g., pcDNA3.1) for stable or transient expression in cell lines.
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Cell Line Transfection: The expression vector was transfected into a suitable host cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, using standard methods like calcium phosphate (B84403) precipitation or lipofection.
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Selection and Verification: For stable cell lines, cells were cultured in a selection medium (e.g., containing G418) to select for cells that had integrated the vector. The expression of the receptor was then verified by methods such as RT-PCR, western blotting, or radioligand binding assays.[5][9][10]
Isolation and Purification of Apelin from Bovine Stomach
The discovery of apelin was a landmark achievement in deorphanizing APJ.
Objective: To isolate the endogenous ligand for the APJ receptor from a biological source.
Methodology:
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Tissue Extraction: Bovine stomach tissue was homogenized and extracted with an acidic solution to solubilize peptides.
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Fractionation: The crude extract was subjected to a series of chromatographic steps to separate the components based on their physicochemical properties. This typically involved:
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Cation-exchange chromatography: To enrich for positively charged peptides.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC): Multiple rounds of RP-HPLC with different solvent systems were used to achieve high purity.
-
-
Bioassay-Guided Purification: At each step of the purification process, the fractions were tested for their ability to activate APJ-expressing CHO cells. The primary assay measured the change in extracellular acidification rate, a hallmark of GPCR activation.[2]
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Amino Acid Sequencing: The purified active peptide was subjected to Edman degradation to determine its amino acid sequence.
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cDNA Cloning: Based on the peptide sequence, degenerate oligonucleotide probes were designed and used to screen a bovine stomach cDNA library to clone the full-length cDNA encoding the apelin preproprotein.[2]
Radioligand Binding Assay for Apelin Receptor
Radioligand binding assays are fundamental for characterizing the interaction between a ligand and its receptor.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of apelin peptides for the APJ receptor.
Methodology:
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Membrane Preparation:
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CHO or HEK293 cells stably expressing the APJ receptor are harvested.
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Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).
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The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
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The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
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The membrane pellet is washed and resuspended in a binding buffer.[11]
-
-
Saturation Binding Assay:
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A fixed amount of membrane protein is incubated with increasing concentrations of a radiolabeled apelin peptide (e.g., [125I]-[Pyr1]apelin-13).
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The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
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Non-specific binding is determined in a parallel set of tubes containing a high concentration of the corresponding unlabeled apelin peptide.
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The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
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The radioactivity retained on the filters is measured using a gamma counter.
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Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the Kd and Bmax.[11][12]
-
-
Competition Binding Assay:
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A fixed concentration of radiolabeled apelin is incubated with cell membranes in the presence of increasing concentrations of an unlabeled competing ligand.
-
The assay is performed under the same conditions as the saturation binding assay.
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The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
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The inhibition constant (Ki) of the competing ligand is calculated from the IC50 value using the Cheng-Prusoff equation.[5][8]
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ERK1/2 Phosphorylation Assay
This assay is used to investigate the activation of a key downstream signaling pathway.
Objective: To determine if apelin stimulates the phosphorylation of ERK1/2 in cells expressing the APJ receptor.
Methodology:
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Cell Culture and Stimulation:
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Cells expressing the APJ receptor (e.g., A549 or transfected HEK293 cells) are cultured to near confluence.
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Cells are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
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Cells are then stimulated with different concentrations of apelin for various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[13]
-
-
Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
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Western Blotting:
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The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
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The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.
-
-
Densitometry: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.[13][14][15]
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of apelin peptides and related ligands with the APJ receptor.
Table 1: Binding Affinities of Apelin Peptides and Elabela for the APJ Receptor
| Ligand | Cell Type/Tissue | Radioligand | Assay Type | Kd / Ki (nM) | Reference |
| [Pyr1]apelin-13 | CHO-APJ | [125I]-[Pyr1]apelin-13 | Saturation | 0.35 | [1] |
| Apelin-13 (B560349) | Human Left Ventricle | [125I]-[Pyr1]apelin-13 | Competition | 3.2 µM | [16] |
| Apelin-13 | CHO-K1-APJ | [125I]-apelin-13 | Competition | - | [16] |
| Elabela-32 | CHO-hAPJ | [125I]-[Pyr1]apelin-13 | Competition | ~1.0 | [17] |
| Elabela-21 | CHO-hAPJ | [125I]-[Pyr1]apelin-13 | Competition | ~1.0 | [17] |
| Elabela-11 | CHO-hAPJ | [125I]-[Pyr1]apelin-13 | Competition | ~1.0 | [17] |
Table 2: Functional Potencies of Apelin Peptides and Elabela
| Ligand | Assay | Cell Type | EC50 (nM) | Reference |
| Apelin-13 | cAMP Inhibition | CHO-hAPJ | < 1.0 | [17] |
| Elabela-32 | cAMP Inhibition | CHO-hAPJ | < 1.0 | [17] |
| Elabela-21 | cAMP Inhibition | CHO-hAPJ | < 1.0 | [17] |
| Elabela-11 | cAMP Inhibition | CHO-hAPJ | < 1.0 | [17] |
| Elabela | cAMP Inhibition | CHO-hAPJ | 11.1 | [8] |
| Elabela | ERK1/2 Phosphorylation | CHO-hAPJ | 14.3 | [8] |
Signaling Pathways
Gαi-Mediated Signaling
Upon apelin binding, the Gαi subunit of the heterotrimeric G protein is activated. This leads to:
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Activation of PI3K/Akt Pathway: The Gβγ subunits released upon Gαi activation can stimulate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism.
-
Activation of the MAPK/ERK Pathway: Gαi signaling can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[14] This pathway is a key regulator of cell growth and differentiation.
Gαq-Mediated Signaling
Activation of the Gαq subunit by the apelin-bound APJ receptor initiates a distinct signaling cascade:
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Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17]
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Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
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Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets to modulate cellular responses.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: Timeline of the key discoveries in the apelin peptide family.
Caption: Processing of the apelin preproprotein into active peptides.
Caption: Apelin/APJ Gαi-mediated signaling pathway.
Caption: Apelin/APJ Gαq-mediated signaling pathway.
Conclusion
The discovery of the apelin peptide family and its receptor, APJ, has opened up new avenues for research into the physiological and pathological processes governing cardiovascular and metabolic health. The intricate signaling network activated by apelin and Elabela/Toddler highlights the complexity of this system and underscores its potential as a therapeutic target for a range of diseases. This technical guide has provided a comprehensive overview of the key historical discoveries, detailed experimental protocols, and core signaling pathways that form the foundation of our current understanding of the apelin system. Continued research in this field holds the promise of developing novel therapeutics that can modulate this important signaling axis for the benefit of human health.
References
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